Mdmb-pinaca
Description
Contextualization of Novel Psychoactive Substances (NPS) within Global Drug Trends
The landscape of substance use has been significantly altered by the emergence of Novel Psychoactive Substances (NPS). These substances are often designed to mimic the effects of controlled drugs while circumventing existing legal frameworks. ingentaconnect.comnih.gov The United Nations Office on Drugs and Crime (UNODC) defines NPS as "substances of abuse, either in a pure form or a preparation, that are not controlled by the 1961 Single Convention on Narcotic Drugs or the 1971 Convention on Psychotropic Substances, but which may pose a public health threat". ingentaconnect.com The rapid proliferation of NPS represents a global challenge for public health and drug policy, with hundreds of distinct compounds reported worldwide. nih.govmdpi.com These substances are frequently marketed under misleading names such as "legal highs" or "research chemicals" and are readily available through online vendors. nih.gov
Evolution and Classification of Synthetic Cannabinoids (SCs)
Synthetic cannabinoids (SCs) represent one of the largest and most diverse classes of NPS. mdpi.comuniklinik-freiburg.de Initially developed for research purposes to explore the endocannabinoid system, these man-made chemicals began to appear in recreational drug markets in the mid-2000s. austinpublishinggroup.com Unlike THC, the primary psychoactive component in cannabis, SCs are a heterogeneous group of compounds that often exhibit higher potency and a different pharmacological profile. austinpublishinggroup.comunipd.it
Synthetic cannabinoids can be broadly categorized based on their chemical structures into several generations, reflecting their continuous evolution to evade legal control. The structural complexity of SCs typically consists of a core, a tail, a linker, and a linked group, allowing for numerous chemical modifications. uniklinik-freiburg.de Major structural classes include:
Classical cannabinoids: Analogs of THC based on a dibenzopyran ring. unipd.it
Non-classical cannabinoids: Lacking the pyran ring of classical cannabinoids, such as cyclohexylphenols (e.g., CP-47,497). unipd.itbohrium.com
Aminoalkylindoles: A large and structurally diverse family that includes naphthoylindoles (e.g., JWH-018), phenylacetylindoles, and benzoylindoles. bohrium.comunito.it
Indazole-3-carboxamides: A more recent generation of SCs characterized by an indazole core structure.
Emergence and Proliferation of Indazole-3-carboxamide-based SCs, focusing on MDMB-PINACA
The indazole-3-carboxamide class of synthetic cannabinoids has become increasingly prevalent in recent years. researchgate.net Many of these compounds were initially developed by pharmaceutical companies as potential analgesics. researchgate.net This class is known for its high potency, with many analogues demonstrating strong agonistic activity at the cannabinoid receptors.
This compound (also known as MDMB-4en-PINACA) is a notable example of an indazole-3-carboxamide-based SC that has emerged as a significant compound of interest. It was first identified in Europe in 2017 and has since been detected in numerous regions globally. frontiersin.org Its structure is characterized by an indazole core, a feature it shares with other potent SCs like 5F-MDMB-PINACA (5F-ADB). researchgate.net The proliferation of this compound and related compounds is driven by the continuous demand for novel psychoactive substances and the adaptability of clandestine laboratories in creating new derivatives to stay ahead of legislation. researchgate.net
Rationale and Significance of Academic Research on this compound
The rapid emergence and widespread availability of this compound necessitate focused academic research for several critical reasons. Firstly, understanding its chemical and pharmacological properties is essential for forensic laboratories to develop accurate and reliable detection methods. Secondly, elucidating its metabolic pathways is crucial for identifying appropriate biomarkers of exposure in biological samples, which is vital for clinical and forensic toxicology. frontiersin.org Furthermore, characterizing its interaction with cannabinoid receptors helps in understanding its potential psychoactive effects and the mechanisms underlying its toxicity. europa.euwho.int Research into compounds like this compound provides the scientific evidence base required for informed public health responses and the development of effective drug control policies.
Scope and Organization of the Research Outline
This article provides a comprehensive scientific overview of the chemical compound this compound. The subsequent sections will delve into its detailed chemical and pharmacological profile, including its structure, synthesis, receptor binding affinity, and metabolic fate. Finally, the article will review the analytical methodologies employed for its detection and quantification in various matrices. The content is strictly focused on the scientific aspects of this compound and excludes any information related to dosage, administration, or adverse effects.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H29N3O3 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
methyl (2S)-3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C20H29N3O3/c1-6-7-10-13-23-15-12-9-8-11-14(15)16(22-23)18(24)21-17(19(25)26-5)20(2,3)4/h8-9,11-12,17H,6-7,10,13H2,1-5H3,(H,21,24)/t17-/m1/s1 |
InChI Key |
QSNCKXRHFRDPRX-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)OC)C(C)(C)C |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)OC)C(C)(C)C |
Origin of Product |
United States |
Chemical Profile of Mdmb Pinaca
Nomenclature and Chemical Structure
MDMB-PINACA is chemically known by its IUPAC name: methyl (2S)-3,3-dimethyl-2-[(1-(pent-4-en-1-yl)-1H-indazole-3-carbonyl)amino]butanoate . Its molecular formula is C₂₀H₂₇N₃O₃ , and it has a molar mass of 357.45 g/mol .
The structure of this compound is characterized by several key functional groups that define its classification as an indazole-3-carboxamide synthetic cannabinoid:
An indazole core , which is a bicyclic aromatic heterocycle.
A pent-4-enyl tail attached to the indazole nitrogen, distinguishing it from similar compounds with saturated or fluorinated pentyl chains.
A carboxamide linker connecting the indazole core to the amino acid moiety.
A methyl L-tert-leucinate head group, which is a bulky amino acid ester.
Below is a data table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | methyl (2S)-3,3-dimethyl-2-[(1-(pent-4-en-1-yl)-1H-indazole-3-carbonyl)amino]butanoate |
| Molecular Formula | C₂₀H₂₇N₃O₃ |
| Molar Mass | 357.45 g/mol |
| CAS Number | 2504100-70-1 |
Physicochemical Properties
This compound is typically encountered as a neat solid or a colorless oil in its pure form. researchgate.net As with most synthetic cannabinoids, it is a highly lipophilic compound, exhibiting good solubility in organic solvents such as methanol (B129727), acetonitrile (B52724), and ethyl acetate, while having low solubility in water.
Synthesis
The synthesis of this compound can be achieved through a one-step process starting from a "tail-less" precursor, MDMB-INACA (methyl 2-(1H-indazole-3-carbonylamino)-3,3-dimethyl-butanoate). cfsre.org This precursor is then alkylated to introduce the pent-4-enyl tail.
A general synthetic route involves the coupling of 1H-indazole-3-carboxylic acid with methyl L-tert-leucinate to form the amide bond, followed by N-alkylation of the indazole ring with a suitable pent-4-enyl halide, such as 5-bromo-1-pentene. europa.euljmu.ac.uk The reaction conditions for the alkylation step typically involve a base, such as potassium tert-butoxide, in a suitable solvent. researchgate.net The use of the (S)-enantiomer of methyl L-tert-leucinate results in the formation of the (S)-enantiomer of this compound. europa.eu
Synthetic Pathways and Precursor Chemistry of Mdmb Pinaca
Retrosynthetic Analysis of MDMB-PINACA
A retrosynthetic analysis of this compound (methyl (S)-2-(1-pentyl-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) deconstructs the molecule into its constituent precursors. The primary disconnection points are the amide bond and the N-alkyl bond on the indazole ring.
Two main retrosynthetic approaches can be envisioned:
Approach A: The first disconnection is at the N1-position of the indazole ring, removing the pentyl group. This leads to the key intermediate, methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, commonly known as MDMB-INACA . This "tail-less" precursor is a significant compound in its own right, often sold as a precursor for the final synthesis step. nih.govcfsre.org Further disconnection of the amide bond in MDMB-INACA yields 1H-indazole-3-carboxylic acid and L-tert-leucine methyl ester.
Approach B: An alternative initial disconnection is at the amide bond. This breaks the molecule into 1-pentyl-1H-indazole-3-carboxylic acid and L-tert-leucine methyl ester. The former intermediate can be further disconnected at the N1-position of the indazole ring, leading back to 1H-indazole-3-carboxylic acid and a pentyl halide.
These two approaches form the basis for the primary synthetic routes observed in clandestine manufacturing.
Identified and Postulated Synthetic Routes for this compound Production
Based on the retrosynthetic analysis and forensic intelligence, two primary synthetic routes are identified for the production of this compound and related synthetic cannabinoids. caymanchem.comdiva-portal.org
Route A: Synthesis via MDMB-INACA Precursor
This route has become increasingly prevalent, likely due to efforts to circumvent precursor control regulations. drugsandalcohol.ie It involves a two-step process:
Amide Formation: 1H-indazole-3-carboxylic acid is coupled with L-tert-leucine methyl ester to form the intermediate MDMB-INACA. This reaction typically employs a coupling agent.
N-Alkylation: The "tail-less" precursor, MDMB-INACA, is then N-alkylated at the indazole ring using a pentyl halide (e.g., 1-bromopentane) in the presence of a base to yield the final product, this compound. caymanchem.comresearchgate.net
This route is attractive to illicit manufacturers as MDMB-INACA can be synthesized or acquired and then diversified into various final products by using different alkylating agents. nih.govcfsre.org
Route B: Traditional Amide Coupling Approach
This more traditional approach involves the initial formation of the N-alkylated indazole core:
N-Alkylation of Indazole Ester: Methyl 1H-indazole-3-carboxylate is first N-alkylated with a pentyl halide in the presence of a base to form methyl 1-pentyl-1H-indazole-3-carboxylate.
Hydrolysis: The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide, to yield 1-pentyl-1H-indazole-3-carboxylic acid.
Amide Coupling: Finally, the carboxylic acid is coupled with L-tert-leucine methyl ester using a suitable coupling agent to form this compound.
Characterization of Key Synthetic Intermediates and Precursors in this compound Synthesis
The identification and characterization of precursors and intermediates are essential for forensic laboratories. This is typically achieved using a combination of analytical techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), and nuclear magnetic resonance (NMR) spectroscopy. cfsre.orgnih.gov
| Compound Name | Role in Synthesis | Key Characterization Data |
| 1H-Indazole-3-carboxylic acid | Starting material | A foundational precursor for the indazole core. |
| Methyl 1H-indazole-3-carboxylate | Starting material | Used in Route B for initial N-alkylation. |
| L-tert-leucine methyl ester | Starting material | Provides the amino acid "head" group of the final molecule. |
| MDMB-INACA | Key Intermediate (Route A) | A "tail-less" precursor, its presence in a sample is a strong indicator of the synthetic route used. nih.govcfsre.org |
| 1-Pentyl-1H-indazole-3-carboxylic acid | Intermediate (Route B) | Formed by N-alkylation and subsequent hydrolysis of the corresponding ester. |
| Methyl 1-pentyl-1H-indazole-3-carboxylate | Intermediate (Route B) | The product of the initial N-alkylation step in Route B. |
Impurity Profiling and By-product Analysis from Different Synthetic Methodologies
The impurity profile of a seized drug sample can provide valuable intelligence about the synthetic route employed, the skill of the chemist, and potentially link different seizures to a common origin.
Common impurities and by-products in this compound synthesis include:
Unreacted Precursors: The final product is often contaminated with starting materials, most notably the MDMB-INACA precursor in Route A if the alkylation reaction is incomplete. caymanchem.comresearchgate.net
Over-alkylation/Bis-alkylation Products: In the N-alkylation step of Route A, if a strong base is used, it can deprotonate both the indazole nitrogen and the amide nitrogen, leading to the formation of bis-alkylated by-products where a pentyl group is attached to both positions. caymanchem.com
Positional Isomers: During the N-alkylation of the indazole ring (in either route), alkylation can occur at the N1 or N2 position, leading to the formation of positional isomers.
Hydrolysis Products: The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid if exposed to strong bases or acidic conditions during workup or storage. caymanchem.com
By-products from the Coupling Agent: Remnants and degradation products of the coupling agents used in the amide formation steps can also be present in the final product.
Impact of Synthetic Pathways on Contaminant Signatures
The choice of synthetic pathway has a direct impact on the contaminant signature of the final product.
Route A derived this compound: Samples produced via this route are more likely to contain residual MDMB-INACA . The presence and quantity of this precursor can indicate the efficiency of the final alkylation step. Bis-alkylated impurities are also more characteristic of this route, particularly if reaction conditions are not carefully controlled. caymanchem.com
Route B derived this compound: Products synthesized through this pathway are less likely to contain MDMB-INACA. Instead, they may contain residual 1-pentyl-1H-indazole-3-carboxylic acid or its methyl ester if the amide coupling or hydrolysis steps are incomplete.
The analysis of these specific impurity patterns allows forensic chemists to make informed deductions about the manufacturing process. For example, a high concentration of MDMB-INACA in a sample of this compound strongly suggests that Route A was used and that the final alkylation step was inefficient. researchgate.net This type of chemical intelligence is invaluable for law enforcement and drug monitoring agencies.
Analytical Methodologies
Sample Preparation and Extraction
The detection and quantification of MDMB-PINACA in various matrices require efficient sample preparation and extraction techniques. For solid samples, such as herbal material or powders, extraction with an organic solvent like methanol (B129727) is typically employed. ingentaconnect.comnih.gov In biological matrices like blood, urine, and hair, more complex procedures are necessary to remove interferences. These often involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mdpi.comuniklinik-freiburg.de For hair analysis, samples are typically washed to remove external contamination, followed by pulverization and extraction with methanol. nih.govnih.gov
Chromatographic and Spectrometric Techniques
A variety of analytical techniques are used for the identification and quantification of this compound.
GC-MS is a widely used technique for the analysis of synthetic cannabinoids. ingentaconnect.com It provides good chromatographic separation and characteristic mass spectra for identification. For routine screening, GC-MS can be operated in full scan mode. ingentaconnect.com For quantitative analysis, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) is used to enhance sensitivity and selectivity. ingentaconnect.comnih.gov
LC-MS/MS is a highly sensitive and specific method for the analysis of this compound and its metabolites in biological fluids. unipd.itnih.gov Reversed-phase liquid chromatography, often using a C18 column, is employed for separation. unipd.itnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and allows for accurate quantification. unipd.it
High-resolution mass spectrometry, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), is a powerful tool for the identification of novel synthetic cannabinoids and their metabolites. who.int HRMS provides accurate mass measurements, which can be used to determine the elemental composition of unknown compounds. who.int This is particularly useful for identifying new metabolites of this compound. researchgate.net
The following table provides an overview of some of the analytical methods used for this compound.
| Technique | Matrix | Sample Preparation | Purpose |
| GC-MS | Herbal Material | Methanol Extraction | Screening and Quantification |
| GC-MS/MS | Hair | Methanol Extraction | Quantification |
| LC-MS/MS | Whole Blood | Protein Precipitation | Screening |
| UPLC-MS/MS | Hair | Methanol Extraction | Quantification |
| LC-QTOF-MS | Human Liver Microsomes | Incubation and Extraction | Metabolite Identification |
Preclinical Pharmacology and Receptor Interactions of Mdmb Pinaca
In Vitro Cannabinoid Receptor Binding Affinity and Efficacy Studies (CB1 and CB2)
Research into the pharmacological properties of SCRAs has revealed significant variations in their affinity and efficacy at cannabinoid receptors. Derivatives of Mdmb-pinaca, such as 5F-MDMB-PINACA and MDMB-4en-PINACA, have been characterized extensively in vitro. These studies consistently demonstrate high binding affinity and potent agonist activity at the CB1 receptor.
Binding Affinity (Ki/KD)
Studies evaluating the binding affinity of 5F-MDMB-PINACA to the CB1 receptor have reported Ki values in the low nanomolar range, often below 1 nM wikipedia.orgmdpi.comnih.govresearchgate.netmdpi.comugent.beresearchgate.net. For instance, a Ki value of 0.28 nM was reported for 5F-MDMB-PINACA wikipedia.orgmdpi.com, and a KD value of 1.571 nM was determined using surface plasmon resonance (SPR) nih.gov. Similarly, MDMB-4en-PINACA also exhibits high affinity for the CB1 receptor, with reported Ki values around 0.28 nM wikipedia.orgmdpi.com and EC50 values in the low nanomolar range wikipedia.orgmdpi.comugent.beacs.org.
At the CB2 receptor, 5F-MDMB-PINACA generally shows high affinity, with Ki values reported around 7.5 nM drugsandalcohol.ie or 7.4 nM for the related 5F-MDMB-PICA nih.gov. MDMB-4en-PINACA has been reported to have approximately seven-fold greater affinity for the CB2 receptor compared to the CB1 receptor wikipedia.orgmdpi.com. Other related compounds, such as ADB-BUTINACA, demonstrate high affinity for both CB1 (Ki = 0.299 nM) and CB2 (Ki = 0.912 nM) receptors who.int.
Efficacy (Emax)
In terms of efficacy, derivatives of this compound are typically characterized as potent full agonists at the CB1 receptor, often exhibiting higher efficacy than endogenous cannabinoids or established reference compounds like Δ⁹-THC or CP-55,940 mdpi.comugent.beresearchgate.netdrugsandalcohol.ienih.gov. For example, 5F-MDMB-PINACA has been shown to act as a full agonist with high efficacy, producing Emax values of 101-110% relative to CP-55,940 in G-protein activation assays drugsandalcohol.ienih.gov. Other studies report Emax values for 5F-MDMB-PINACA as high as 319.3% relative to JWH-018 ugent.be. Similarly, MDMB-4en-PINACA has demonstrated high efficacy at CB1 receptors, with Emax values reported between 221-299% compared to JWH-018 wikipedia.orgmdpi.com and up to 679% relative to CP-55,940 diva-portal.org.
Table 1: In Vitro CB1 Receptor Binding Affinity and Functional Efficacy of this compound Derivatives and Related SCRAs
| Compound | Receptor | Assay Type | Value | Unit | Reference Compound | Notes |
| 5F-MDMB-PINACA | CB1 | Binding Affinity | 0.28 | nM | N/A | Ki value wikipedia.orgmdpi.com |
| 5F-MDMB-PINACA | CB1 | Binding Affinity | 1.24 | nM | N/A | Ki value researchgate.netresearchgate.net |
| 5F-MDMB-PINACA | CB1 | Binding Affinity | 1.571 | nM | N/A | KD value (SPR) nih.gov |
| 5F-MDMB-PINACA | CB1 | Functional | 2.3 | nM | N/A | EC50 (G-protein activation) nih.gov |
| 5F-MDMB-PINACA | CB1 | Functional | 0.84 | nM | N/A | EC50 (NanoBiT assay) mdpi.com |
| 5F-MDMB-PINACA | CB1 | Functional | 2.76 | nM | N/A | EC50 (G-protein activation) ugent.be |
| 5F-MDMB-PINACA | CB1 | Efficacy | 101-110 | % CP-55940 | CP-55,940 | Emax (G-protein activation) drugsandalcohol.ienih.gov |
| 5F-MDMB-PINACA | CB1 | Efficacy | 111 ± 9 | % CP-55940 | CP-55,940 | Emax (G-protein activation) mdpi.com |
| 5F-MDMB-PINACA | CB1 | Efficacy | 319.3 | % JWH-018 | JWH-018 | Emax (G-protein activation) ugent.be |
| MDMB-4en-PINACA | CB1 | Binding Affinity | 0.28 | nM | N/A | Ki value wikipedia.orgmdpi.com |
| MDMB-4en-PINACA | CB1 | Binding Affinity | 5.786 | nM | N/A | KD value (SPR) nih.gov |
| MDMB-4en-PINACA | CB1 | Functional | 2.47 | nM | N/A | EC50 (β-arrestin 2 recruitment) wikipedia.org |
| MDMB-4en-PINACA | CB1 | Functional | 1.88-2.47 | nM | N/A | EC50 (β-arrestin 2 recruitment) mdpi.com |
| MDMB-4en-PINACA | CB1 | Functional | 2.33 | nM | N/A | EC50 (β-arrestin 2 recruitment) ugent.beacs.org |
| MDMB-4en-PINACA | CB1 | Efficacy | 221-299 | % JWH-018 | JWH-018 | Emax (β-arrestin 2 recruitment) wikipedia.orgmdpi.com |
| MDMB-4en-PINACA | CB1 | Efficacy | 679 | % CP-55940 | CP-55,940 | Emax (CB1 activation) diva-portal.org |
| MDMB-CHMICA | CB1 | Binding Affinity | 10 | nM | N/A | Ki value drugsandalcohol.ie |
| MDMB-CHMICA | CB1 | Functional | 0.14 | nM | N/A | EC50 mdpi.com |
| ADB-BUTINACA | CB1 | Binding Affinity | 0.299 | nM | N/A | Ki value who.int |
| ADB-BUTINACA | CB1 | Functional | 19 | nM | CP-55,940 | EC50 (β-arrestin 2 recruitment) who.int |
| ADB-BUTINACA | CB1 | Efficacy | 728 | % CP-55940 | CP-55,940 | Emax (β-arrestin 2 recruitment) who.int |
| JWH-018 (Ref) | CB1 | Binding Affinity | 3.38 | nM | N/A | Ki value nih.gov |
| JWH-018 (Ref) | CB1 | Binding Affinity | 9.0 | nM | N/A | Ki value researchgate.net |
| JWH-018 (Ref) | CB1 | Functional | 25.3 | nM | N/A | EC50 (β-arrestin 2 recruitment) wikipedia.org |
| Δ⁹-THC (Ref) | CB1 | Functional | 408 | nM | N/A | EC50 (G-protein activation) nih.gov |
| CP-55,940 (Ref) | CB1 | Functional | 42 | nM | N/A | EC50 drugsandalcohol.ie |
Q & A
Basic: How can MDMB-PINACA be structurally characterized, and what analytical techniques are most reliable for its identification?
To confirm the structural identity of this compound, researchers should combine liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) . LC-HRMS provides accurate mass measurements for molecular formula determination, while NMR elucidates the compound’s stereochemistry and substituent arrangement. For example, the indazole-3-carboxamide core and pentyl-4-en side chain can be resolved via H and C NMR spectra . Cross-validation with reference standards is critical to avoid misidentification due to isomerism (e.g., MDMB-PENINACA vs. This compound) .
Basic: What methodological considerations are essential for detecting this compound in biological samples like serum or plasma?
Detection requires ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with electrospray ionization. Sample preparation should include protein precipitation (e.g., acetonitrile) followed by solid-phase extraction (SPE) to isolate the analyte from matrix interferents. Method validation must address specificity, sensitivity (LOQ ≤ 0.1 ng/mL), and recovery rates (≥80%). Calibrators and quality controls should mimic biological matrices to account for ion suppression/enhancement effects .
Advanced: How can researchers investigate the metabolic pathways of this compound in vitro?
Use human liver microsomes (HLMs) or hepatocyte cultures to identify phase I/II metabolites. Incubate this compound with NADPH-regenerating systems and analyze metabolites via LC-QTOF-MS . For phase II metabolism, add UDP-glucuronic acid or glutathione. Structural annotation of metabolites (e.g., hydroxylation, demethylation) should align with fragmentation patterns and retention times. Compare results with in vivo studies (e.g., urine from exposed subjects) to validate metabolic relevance .
Advanced: What experimental designs are optimal for studying this compound’s functional activity at cannabinoid receptors (CB1/CB2)?
Employ competitive binding assays using H-labeled CP-55,940 as a radioligand in transfected HEK-293 cells expressing human CB1/CB2 receptors. Calculate IC values and Ki using the Cheng-Prusoff equation. Complement this with calcium flux assays (Fluo-4 AM dye) to measure G protein-coupled receptor activation. Normalize responses to reference agonists (e.g., WIN 55,212-2) and antagonists (e.g., SR141716A) .
Advanced: How can structural-activity relationship (SAR) studies differentiate this compound from its analogs (e.g., 5F-ADB-PINACA)?
Compare substituent effects via systematic modifications (e.g., fluorination at the pentyl chain). Assess potency using in vitro receptor assays and in vivo behavioral models (e.g., mouse tetrad assay). Computational modeling (e.g., molecular docking to CB1 homology models) can predict binding affinities. Validate findings with crystallographic data if available. Note that fluorinated analogs often exhibit enhanced metabolic stability and receptor affinity .
Advanced: How should researchers address contradictions in reported potency data across studies?
Analyze methodological variables:
- Assay conditions (cell line, receptor density, incubation time).
- Compound purity (HPLC-UV verification ≥98%).
- Data normalization (e.g., % of control vs. absolute response).
Conduct a meta-analysis using standardized effect sizes and heterogeneity tests (e.g., I statistic). Replicate experiments under harmonized protocols to isolate confounding factors .
Advanced: What strategies ensure robust stability testing of this compound in research samples?
Perform accelerated stability studies under varying pH, temperature, and light exposure. Quantify degradation products (e.g., hydrolysis of the methyl ester group) via LC-MS. Store samples at -80°C with desiccants to minimize hydrolysis. Include stability data in method validation to justify storage conditions and sample processing timelines .
Advanced: How can mechanistic studies elucidate this compound’s toxicity in neuronal models?
Use transcriptomic profiling (RNA-seq) and proteomics (LC-MS/MS) in differentiated SH-SY5Y cells exposed to this compound. Focus on pathways like oxidative stress (Nrf2/ARE), apoptosis (caspase-3 activation), and mitochondrial dysfunction (ATP depletion). Validate findings with functional assays (e.g., JC-1 staining for mitochondrial membrane potential) .
Advanced: What sample preparation techniques optimize this compound recovery from complex matrices like plant material?
For botanical samples, employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with acetonitrile and MgSO/NaCl. Cleanup via dispersive SPE (e.g., C18 sorbent) reduces chlorophyll and lipid interference. For synthetic mixtures, use microwave-assisted extraction to enhance yield. Quantify recovery rates using deuterated internal standards (e.g., this compound-d9) .
Advanced: How can longitudinal studies assess this compound’s neurobehavioral effects in vivo?
Design a chronic exposure model in rodents with escalating doses (0.1–3 mg/kg, i.p.). Evaluate cognitive deficits via Morris water maze and fear conditioning. Pair behavioral data with ex vivo receptor autoradiography to map CB1 downregulation in brain regions (e.g., hippocampus). Control for tolerance development by monitoring withdrawal symptoms post-cessation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
